molecular formula C8H9NO2 B1608669 (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid CAS No. 51485-76-8

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

Cat. No. B1608669
CAS RN: 51485-76-8
M. Wt: 151.16 g/mol
InChI Key: XCNRMRKBMPBEBG-UHFFFAOYSA-N
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Description

“(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is widely used in scientific research due to its versatile properties, which make it invaluable for studying various biological and chemical processes.


Molecular Structure Analysis

The molecular structure of “(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to an acrylic acid moiety . The exact structural details would require more specific information or a detailed structural analysis.

Scientific Research Applications

Polymer Complex and Blends

The study on the blending and complexation of poly(acrylic acid) (PAA) with poly(vinyl pyrrolidone) (PVP) reveals insights into the physical properties and interactions within polymer blends. The research demonstrated that blending PAA with PVP could enhance thermal stability and introduce strong hydrogen bonding between the polymers, suggesting potential applications in materials science where these properties are desirable (Lau & Mi, 2002).

Catalyst in Chemical Production

A significant application is found in the catalytic dehydration of methyl lactate, showing that (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives could be crucial in enhancing the selectivity and stability of catalysts for producing acrylic acid, a vital chemical feedstock. This research highlights the potential of using these compounds in renewable routes to acrylic acid production, offering an alternative to petroleum-derived sources (Murphy, Letterio, & Xu, 2017).

Solar Cell Applications

In the field of renewable energy, organic sensitizers for solar cell applications have been engineered, incorporating (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives. These sensitizers, when anchored onto TiO2 film, have shown to improve the efficiency of solar cells, marking a step forward in the development of cost-effective and efficient solar energy solutions (Kim et al., 2006).

Advanced Materials Development

Research into the transformation of swollen polyelectrolyte hydrogels into tough materials by forming metal-coordination complexes opens up new avenues for biomedical and engineering applications. This study underscores the versatility of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives in creating materials with tunable mechanical properties and self-healing capabilities (Yu et al., 2020).

Water Treatment and Filtration

The synthesis of terpolymers from (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives for use in membrane technology demonstrates their potential in improving water purification processes. These materials can enhance water flux and anti-fouling properties of filtration membranes, indicating their applicability in addressing global clean water challenges (Li et al., 2010).

Safety And Hazards

The safety and hazards associated with “(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” are not explicitly mentioned in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNRMRKBMPBEBG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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